molecular formula C17H19N3O2 B11100472 2-amino-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]benzohydrazide

2-amino-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]benzohydrazide

Cat. No.: B11100472
M. Wt: 297.35 g/mol
InChI Key: HWMJUTRIVCUOBI-XDHOZWIPSA-N
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Description

2-amino-N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]benzohydrazide is a compound belonging to the class of hydrazones. Hydrazones are known for their wide range of applications in pharmaceutical and industrial fields due to their versatile chemical properties. This compound, in particular, has been studied for its potential biological activities and its role in coordination chemistry .

Preparation Methods

The synthesis of 2-amino-N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]benzohydrazide typically involves a two-step process . The first step is the synthesis of anthranil hydrazide, followed by the condensation of anthranil hydrazide with 4-ethoxyacetophenone. The reaction conditions often involve the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

2-amino-N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines .

Scientific Research Applications

. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. In biology and medicine, it has shown potential as an antimicrobial and antitumor agent. Its antioxidant properties make it a candidate for use in treating oxidative stress-related diseases. Additionally, it has applications in the industrial field as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 2-amino-N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]benzohydrazide involves its interaction with various molecular targets and pathways . As a hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules. Its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antitumor activity may be related to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-amino-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C17H19N3O2/c1-3-22-14-10-8-13(9-11-14)12(2)19-20-17(21)15-6-4-5-7-16(15)18/h4-11H,3,18H2,1-2H3,(H,20,21)/b19-12+

InChI Key

HWMJUTRIVCUOBI-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2N)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)C

Origin of Product

United States

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